

GNE-207: A Potent and Selective Probe for Interrogating Chromatin Modification

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Compound of Interest		
Compound Name:	GNE-207	
Cat. No.:	B10818736	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-207 is a highly potent and selective, orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP) and its paralog E1A binding protein p300 (EP300).[1][2][3][4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues, playing a crucial role in the regulation of gene transcription through chromatin remodeling.[5] CBP/p300 are histone acetyltransferases (HATs) that act as transcriptional co-activators for a multitude of transcription factors.[6][7] By inhibiting the CBP bromodomain, **GNE-207** disrupts the interaction between CBP/p300 and acetylated histones, leading to modulation of gene expression programs implicated in various diseases, including cancer.[6][8] This document provides detailed application notes and experimental protocols for utilizing **GNE-207** as a chemical probe to study chromatin modification and its downstream biological consequences.

Data Presentation

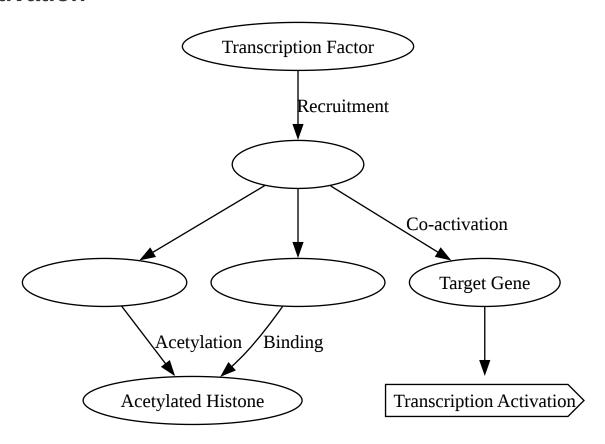
Table 1: In Vitro Potency and Selectivity of GNE-207



Target	Parameter	Value	Cell Line	Reference
CBP Bromodomain	IC50	1 nM	-	[1][2][3][4]
BRD4(1) Bromodomain	IC50	3.1 μΜ	-	[2]
MYC Expression	EC50	18 nM	MV-4-11	[1][2][3][4]

Note: The selectivity index for **GNE-207** against BRD4(1) is greater than 2500-fold, highlighting its specificity for the CBP bromodomain.[1][2][3]

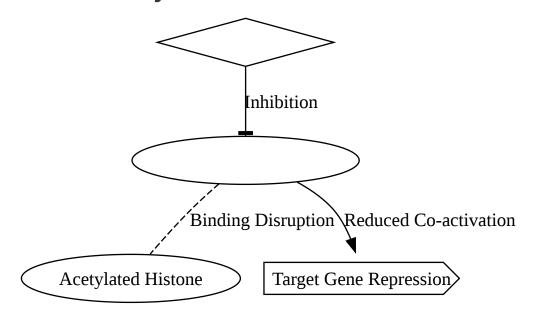
Signaling Pathways and Experimental Workflows CBP-Mediated Chromatin Remodeling and Gene Activation



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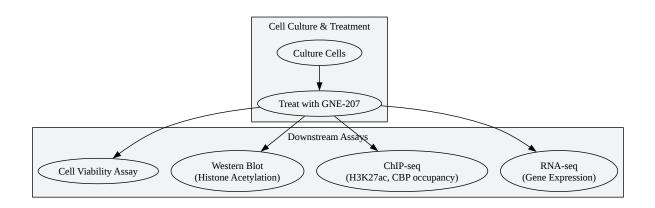


Inhibition of CBP by GNE-207



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Experimental Workflow for Studying GNE-207 Effects



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Experimental Protocols Protocol 1: Cell Viability Assay

This protocol is to determine the effect of **GNE-207** on cell proliferation and viability. A common method is the MTT or resazurin-based assay.[9][10]

Materials:

- Cells of interest (e.g., MV-4-11)
- Complete cell culture medium
- GNE-207 (stock solution in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
- Solubilization solution (e.g., DMSO or SDS in HCl)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.
- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
- Prepare serial dilutions of **GNE-207** in complete medium. A typical concentration range to test would be from 1 nM to 10 μM. Include a DMSO vehicle control.
- Add 100 μL of the **GNE-207** dilutions or vehicle control to the appropriate wells.
- Incubate for the desired time period (e.g., 72 hours).
- Add 20 μL of MTT solution (5 mg/mL in PBS) or 10 μL of resazurin solution to each well.



- Incubate for 2-4 hours at 37°C.
- If using MTT, add 100 μ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Read the absorbance at 570 nm (for MTT) or fluorescence at 560 nm excitation/590 nm emission (for resazurin) using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for Histone Acetylation

This protocol is to assess the effect of **GNE-207** on global levels of histone acetylation, particularly H3K27ac.

Materials:

- Cells treated with GNE-207 and vehicle control
- Histone extraction buffer (e.g., acid extraction)[11]
- SDS-PAGE gels (15% or higher recommended for histone resolution)[12]
- Nitrocellulose or PVDF membrane (0.2 μm pore size recommended)[12]
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-H3K27ac, anti-total H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:



- Treat cells with various concentrations of **GNE-207** (e.g., 10 nM, 100 nM, 1 μ M) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
- Harvest cells and perform histone extraction using an appropriate protocol.[11]
- Determine the protein concentration of the histone extracts.
- Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
- Perform electrophoresis to separate the proteins.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the histone modification of interest (e.g., anti-H3K27ac) diluted in blocking buffer overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and capture the signal using an imaging system.
- Strip the membrane and re-probe with an antibody against a total histone (e.g., anti-H3) as a loading control.
- Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is to identify the genomic regions where CBP is localized and to assess the changes in histone acetylation (e.g., H3K27ac) at these sites upon **GNE-207** treatment.[13][14]



Materials:

- Cells treated with GNE-207 and vehicle control
- Formaldehyde (for cross-linking)
- Glycine (to quench cross-linking)
- Cell lysis and chromatin shearing buffers
- Sonicator or micrococcal nuclease for chromatin fragmentation
- ChIP-grade antibodies (e.g., anti-CBP, anti-H3K27ac, IgG control)
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- RNase A and Proteinase K
- DNA purification kit
- Reagents for library preparation and next-generation sequencing

Procedure:

- Treat cells with GNE-207 (e.g., 100 nM) or DMSO for a defined period (e.g., 6-24 hours).
- Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
- Quench the reaction by adding glycine to a final concentration of 125 mM.
- Harvest the cells, lyse them, and isolate the nuclei.
- Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.



- Pre-clear the chromatin with protein A/G beads.
- Incubate the chromatin overnight at 4°C with the ChIP-grade antibody of interest (anti-CBP, anti-H3K27ac) or an IgG control.
- Add protein A/G beads to capture the antibody-protein-DNA complexes.
- Wash the beads extensively to remove non-specific binding.
- Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the immunoprecipitated DNA.
- Prepare the DNA library for next-generation sequencing according to the manufacturer's instructions.
- Perform sequencing and analyze the data to identify enriched genomic regions. Compare
 the results from GNE-207 treated and control samples to determine the impact on CBP
 occupancy and H3K27ac levels.

Conclusion

GNE-207 is a valuable tool for dissecting the role of the CBP/p300 bromodomain in chromatin biology and gene regulation. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The protocols provided here offer a framework for investigating the cellular and molecular effects of **GNE-207**, from assessing its impact on cell viability to delineating its influence on the epigenome. These studies will contribute to a deeper understanding of the therapeutic potential of targeting CBP/p300 in various diseases.

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